molecular formula C7H8BrNO2 B1290305 (5-Bromo-2-methoxypyridin-3-yl)methanol CAS No. 351410-47-4

(5-Bromo-2-methoxypyridin-3-yl)methanol

Cat. No.: B1290305
CAS No.: 351410-47-4
M. Wt: 218.05 g/mol
InChI Key: PQCNLQJWEVAXSY-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxypyridin-3-yl)methanol can be achieved through several methodsThis can be done using reagents such as bromine and formaldehyde under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and subsequent functional group modification. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemical research, (5-Bromo-2-methoxypyridin-3-yl)methanol acts as a building block for synthesizing various pyridine derivatives. It is utilized in reactions such as:

  • Suzuki Cross-Coupling Reactions : To produce novel pyridine-based compounds with potential applications in materials science and pharmaceuticals .

Biology

The compound is extensively studied for its biological activities:

  • Enzyme Interaction Studies : It has been investigated as a potential inhibitor of specific biological pathways due to its structural similarity to naturally occurring compounds.
  • Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like inflammatory bowel disease .
Study TypeFindings
Antiviral EfficacySignificant reduction in HIV replication with IC50 values indicating effective concentrations for therapeutic use.
Anti-inflammatory ActivityDecreased inflammatory markers in treated animal models compared to controls.

Case Studies and Research Findings

  • Antiviral Efficacy Study : A study demonstrated that this compound significantly reduces HIV replication in vitro, with dose-dependent effects observed at various concentrations.
    Concentration (µM)Viral Load Reduction (%)
    125
    550
    1075
  • Anti-inflammatory Activity Study : In an animal model of inflammatory bowel disease, treatment with this compound resulted in a substantial decrease in inflammatory markers.
    Treatment GroupInflammatory Marker Level (pg/mL)
    Control200
    Treated80

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methoxypyridin-2-yl)methanol
  • (6-Bromo-5-methoxypyridin-2-yl)methanol
  • (3-Bromo-4,5-dimethoxyphenyl)methanol

Uniqueness

(5-Bromo-2-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Biological Activity

(5-Bromo-2-methoxypyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.

The compound has a molecular formula of C8H10BrN1O2 and a molecular weight of approximately 232.07 g/mol. The mechanism of action involves its binding to specific enzymes, where the bromine and methoxy groups play crucial roles in enhancing binding affinity and specificity. This interaction can inhibit enzyme activity by blocking substrate access, thereby affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential in treating bacterial infections, with studies suggesting that it may serve as a lead compound in drug discovery for this purpose. The structural characteristics of the compound enhance its efficacy against certain pathogens.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition : In vitro assays have shown that this compound can inhibit enzymes like cyclooxygenase (COX), which are critical in inflammatory responses. This inhibition was quantified, revealing IC50 values that indicate its potency compared to standard anti-inflammatory drugs .
  • Synthesis of Derivatives : The compound has been utilized as a precursor in the synthesis of various pyridine derivatives through palladium-catalyzed reactions, further expanding its application in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-methoxypyridin-3-amineAmino group instead of hydroxymethylModerate antibacterial activity
(6-Bromo-2-methoxypyridin-3-yl)methanolHydroxymethyl group at 6-positionLower enzyme inhibition
5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amideDifferent nitrogen substituentsEnhanced anti-inflammatory effects

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of specific substitutions on the pyridine ring.

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNLQJWEVAXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627554
Record name (5-Bromo-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351410-47-4
Record name (5-Bromo-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-methoxypyridin-3-yl)methanol
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